molecular formula C17H17N3O2 B5822355 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5822355
M. Wt: 295.34 g/mol
InChI Key: XZJLMSZIVOHGCL-UHFFFAOYSA-N
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Description

2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyridine-based derivative of 1,2,4-oxadiazole, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cells. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of specific genes involved in cancer progression. In vivo studies have shown that the compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high binding affinity for metal ions such as copper and zinc. This makes it an effective fluorescent probe for detecting these ions in biological samples. Additionally, the compound has shown potential as an anti-cancer agent, making it a valuable tool for studying cancer biology.
One of the limitations of using 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions, which are commonly used in biological assays. Additionally, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Future research could also focus on the development of analogs of the compound with improved solubility and pharmacokinetics. Finally, more in vivo studies are needed to determine the toxicity and efficacy of the compound as a potential anti-cancer agent.
In conclusion, 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound with potential applications in various scientific research areas. Its high binding affinity for metal ions and anti-cancer activity make it a valuable tool for studying cancer biology and detecting metal ions in biological samples. However, further research is needed to fully understand its mechanism of action, toxicity, and potential applications.

Synthesis Methods

The synthesis of 2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction between 4-isopropylbenzyl chloride and 2-amino-5-(pyridin-2-yl)-1,3,4-oxadiazole in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography. The yield of the product is typically between 60-70%.

Scientific Research Applications

2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential for various scientific research applications. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has a high binding affinity for these metal ions, and its fluorescence properties change upon binding, making it an effective sensor. Additionally, the compound has shown potential as an anti-cancer agent due to its ability to induce cell death in cancer cells.

properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12(2)13-6-8-14(9-7-13)21-11-16-19-17(20-22-16)15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJLMSZIVOHGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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